![molecular formula C22H22N4O B7712911 4-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712911.png)
4-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a multi-substituted pyrazolecarboxamide . Pyrazolecarboxamides are a class of compounds that have been used in the industrial synthesis of various pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1H-Pyrazolo[3,4-b]quinolines are synthesized using methods like Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .Mechanism of Action
Target of Action
Similar compounds have been reported to target enzymes like phosphodiesterase (pde5a1), inhibiting their guanosine cyclic monophosphate (cgmp) hydrolysing activity .
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets by binding to the active site, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
Inhibition of cgmp hydrolysis by similar compounds can lead to an increase in intracellular cgmp levels, affecting various cgmp-dependent pathways .
Result of Action
Based on the potential inhibition of cgmp hydrolysis, it can be inferred that the compound might lead to an increase in intracellular cgmp levels, which can have various downstream effects depending on the cell type .
Action Environment
Similar compounds are often stored in an inert atmosphere at 2-8°c to maintain stability .
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in lab experiments is its unique structure and mechanism of action. This compound's interaction with the sigma-1 receptor has led to its investigation as a potential treatment for various neurological disorders, which makes it an attractive compound for neuroscientists. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the investigation of 4-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. One of the future directions is the investigation of this compound's mechanism of action. Further studies are needed to fully understand how this compound interacts with the sigma-1 receptor and modulates various cellular processes. Another future direction is the investigation of this compound's potential therapeutic applications. This compound's interaction with the sigma-1 receptor has led to its investigation as a potential treatment for various neurological disorders, and further studies are needed to fully understand its therapeutic potential. Additionally, further studies are needed to investigate the potential toxicity of this compound and its effects on various biological systems.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has been extensively studied for its potential pharmacological properties. This compound's unique structure and mechanism of action have led to its investigation as a potential treatment for various neurological disorders. However, further studies are needed to fully understand its mechanism of action, therapeutic potential, and potential toxicity.
Synthesis Methods
The synthesis of 4-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves the reaction of 4-chloro-2-methylbenzoic acid with 8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline-3-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction results in the formation of this compound, which can be purified using column chromatography.
Scientific Research Applications
4-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been extensively studied for its potential pharmacological properties. It has been found to have applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including neurotransmitter release, ion channel regulation, and cell survival. This compound's interaction with the sigma-1 receptor has led to its investigation as a potential treatment for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
4-methyl-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-4-12-26-21-18(13-17-7-5-6-15(3)19(17)23-21)20(25-26)24-22(27)16-10-8-14(2)9-11-16/h5-11,13H,4,12H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGUPAQWSWJCHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

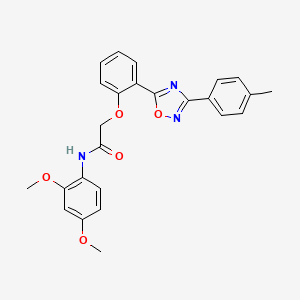
![4-chloro-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712831.png)
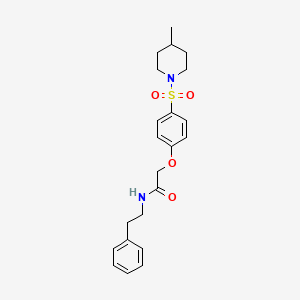
![N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B7712869.png)
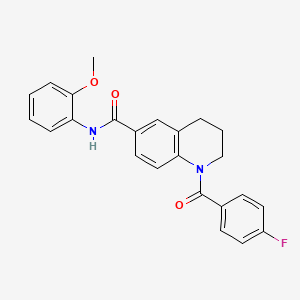
![N-(3-fluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712900.png)

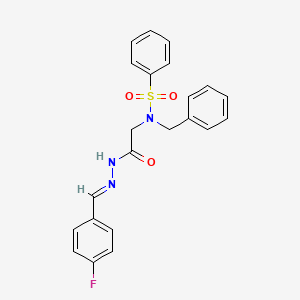

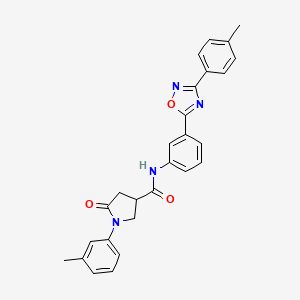
![N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide](/img/structure/B7712938.png)
![2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7712941.png)
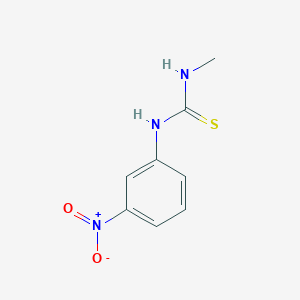
![2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid](/img/structure/B7712943.png)